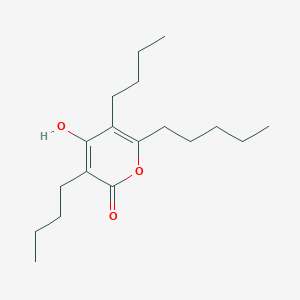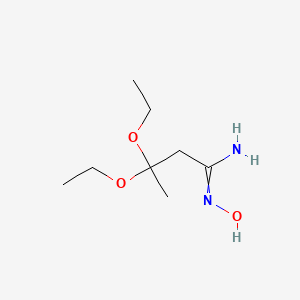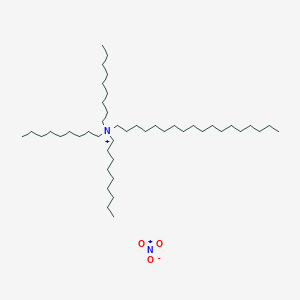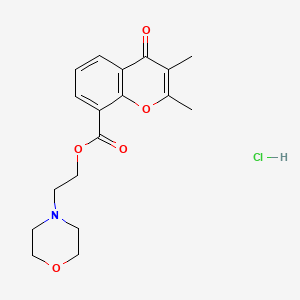
(2S,3S)-2,3-Diethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2,3-Diethylpiperazine is a chiral compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is notable for its stereochemistry, with two ethyl groups attached to the second and third carbon atoms in the (2S,3S) configuration. Piperazines are widely studied due to their diverse applications in medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Diethylpiperazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with 1,2-dibromoethane, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to facilitate the formation of the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction pathways can further improve the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
(2S,3S)-2,3-Diethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or acyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives with altered nitrogen functionalities.
Substitution: Alkylated or acylated piperazine derivatives.
科学的研究の応用
Chemistry
In chemistry, (2S,3S)-2,3-Diethylpiperazine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals targeting central nervous system disorders. Its structural features allow it to modulate the activity of neurotransmitter receptors.
Industry
In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its incorporation into polymer chains can enhance the mechanical and thermal stability of the resulting materials.
作用機序
The mechanism of action of (2S,3S)-2,3-Diethylpiperazine involves its interaction with molecular targets such as neurotransmitter receptors. The compound can bind to these receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to various physiological effects, depending on the specific receptor and pathway involved.
類似化合物との比較
Similar Compounds
(2R,3R)-2,3-Diethylpiperazine: The enantiomer of (2S,3S)-2,3-Diethylpiperazine, differing in the spatial arrangement of the ethyl groups.
(2S,3S)-2,3-Dimethylpiperazine: A similar compound with methyl groups instead of ethyl groups.
(2S,3S)-2,3-Dipropylpiperazine: A similar compound with propyl groups instead of ethyl groups.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of ethyl groups, which influence its chemical reactivity and biological activity. The (2S,3S) configuration imparts distinct properties compared to its enantiomers and other substituted piperazines, making it valuable in various research and industrial applications.
特性
CAS番号 |
67405-14-5 |
|---|---|
分子式 |
C8H18N2 |
分子量 |
142.24 g/mol |
IUPAC名 |
(2S,3S)-2,3-diethylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-3-7-8(4-2)10-6-5-9-7/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1 |
InChIキー |
FOCWTZQPHKNTMZ-YUMQZZPRSA-N |
異性体SMILES |
CC[C@H]1[C@@H](NCCN1)CC |
正規SMILES |
CCC1C(NCCN1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





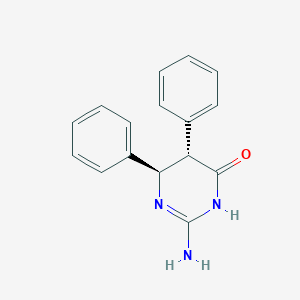
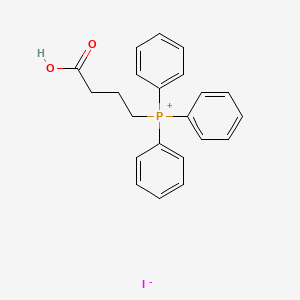
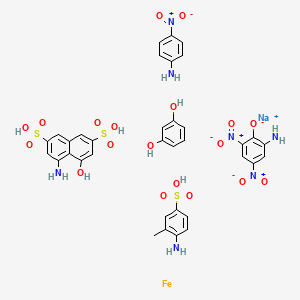
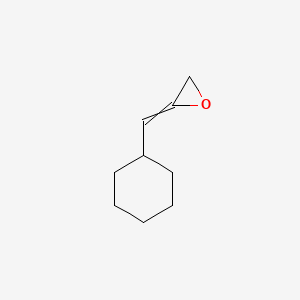
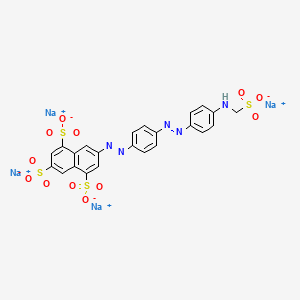
![2-[[2-(Carboxymethylsulfanyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid](/img/structure/B14466251.png)
